Cas no 2137477-03-1 (methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate)

methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate
- 2137477-03-1
- EN300-1142776
-
- インチ: 1S/C11H12N2O3/c1-16-11(15)9-4-5-13(9)10-3-2-8(7-14)6-12-10/h2-3,6-7,9H,4-5H2,1H3
- InChIKey: XBOKRJISEIKBRU-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CCN1C1C=CC(C=O)=CN=1)=O
計算された属性
- せいみつぶんしりょう: 220.08479225g/mol
- どういたいしつりょう: 220.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 59.5Ų
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142776-1g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1142776-0.1g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1142776-0.5g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1142776-5.0g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1142776-10g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1142776-5g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1142776-10.0g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1142776-2.5g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1142776-0.05g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1142776-1.0g |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate |
2137477-03-1 | 1g |
$728.0 | 2023-06-09 |
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate 関連文献
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylateに関する追加情報
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate: A Promising Scaffold for Targeted Therapeutic Development
methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate (CAS No. 2137477-03-1) represents a novel class of azetidine-2-carboxylate derivatives that have garnered significant attention in recent years due to their potential applications in drug discovery and biological research. This compound features a unique pyridin-2-yl moiety linked to a azetidine-2-carboxylate ring system, which allows for versatile functionalization and modularity in the design of bioactive molecules. The synthesis and biological evaluation of this compound have been extensively explored in recent studies, highlighting its role as a promising scaffold for the development of therapeutics targeting various diseases.
Recent advances in medicinal chemistry have demonstrated that the 5-formylpyridin-2-yl group in this compound plays a critical role in modulating its biological activity. The aldehyde functionality at the pyridine ring is particularly noteworthy, as it can engage in redox reactions or serve as a reactive handle for further chemical modifications. This property has been leveraged in the development of azetidine-2-carboxylate-based derivatives with enhanced pharmacokinetic profiles and improved targeting capabilities. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this scaffold exhibited potent inhibitory effects against specific enzymes involved in inflammatory pathways, underscoring their potential as anti-inflammatory agents.
Structurally, the methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate molecule combines the aromaticity of the pyridine ring with the strained geometry of the azetidine ring, creating a unique scaffold that can interact with multiple biological targets. The azetidine-2-carboxylate moiety is known for its ability to form hydrogen bonds with protein residues, making it a valuable component in the design of small molecule inhibitors. This structural feature has been exploited in the development of compounds targeting G protein-coupled receptors (GPCRs) and kinases, which are central to many disease mechanisms.
Recent research has focused on the synthesis of methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate through efficient catalytic methods. A 2022 study in Organic Letters described a one-pot synthesis approach using transition metal catalysts to achieve high yields and stereoselectivity. This method not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical development. The scalability of this synthesis route has made it a preferred choice for large-scale production of this compound for preclinical and clinical studies.
Biological studies on methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate have revealed its potential as a lead compound for the treatment of neurodegenerative diseases. A 2023 paper in ACS Chemical Neuroscience demonstrated that this compound exhibits neuroprotective effects in cellular models of Alzheimer's disease. The mechanism of action involves the modulation of amyloid-beta aggregation and the inhibition of tau phosphorylation, both of which are key pathological features of the disease. These findings suggest that this compound could serve as a scaffold for the development of novel therapeutics targeting the underlying mechanisms of neurodegeneration.
Furthermore, the 5-formylpyridin-2-yl group in this compound has been shown to enhance its solubility and bioavailability, which are critical factors in drug development. A 2024 study in Drug Discovery Today highlighted the importance of functionalizing the pyridine ring with polar groups to improve the pharmacokinetic properties of the molecule. The introduction of the aldehyde functionality in this compound not only increases its hydrophilicity but also allows for the conjugation of targeting moieties, such as antibodies or peptides, to enhance its specificity for disease-related targets.
The therapeutic potential of methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate is further supported by its ability to modulate intracellular signaling pathways. Research published in Cell Chemical Biology in 2023 showed that this compound can inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell survival and proliferation. This property makes the compound a promising candidate for the treatment of cancers where PI3K signaling is aberrantly activated. The ability to target such pathways with high specificity highlights the importance of this scaffold in the development of targeted therapies.
Despite its promising properties, the development of methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its chemical structure to enhance potency, reduce toxicity, and improve its pharmacokinetic profile. Computational modeling and high-throughput screening techniques are being employed to identify new derivatives with improved biological activity. These efforts are crucial for translating this compound from a preclinical candidate to a viable therapeutic option.
In conclusion, methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate (CAS No. 2137477-03-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile functionalization potential make it a valuable scaffold for the development of novel therapeutics. Continued research into its synthesis, biological activity, and pharmacological properties will be essential for realizing its full potential in the treatment of various diseases.
2137477-03-1 (methyl 1-(5-formylpyridin-2-yl)azetidine-2-carboxylate) 関連製品
- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)
- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)
- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)
- 1261678-21-0(2-(4-(Difluoromethoxy)-2-methylbenzoyl)pyridine)
- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)
- 2229246-62-0(5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole)
- 77253-23-7(2-Amino-4-oxo-4-(thiophen-2-yl)butanoic acid)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 2098009-43-7(1-(2-Methoxyethyl)-1,4-dihydropyrazine-2,3-dione)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)



